Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 3-Chloro-5,6-dimethylpyrazin-2-amine (CAS 39213-71-3)
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 3-Chloro-5,6-dimethylpyrazin-2-amine. This versatile heterocyclic compound is a valuable building block in modern synthetic chemistry, offering a unique scaffold for the generation of diverse molecular libraries. We will delve into its fundamental properties, synthesis, reactivity, analytical characterization, and safe handling protocols, providing field-proven insights to empower your research and development endeavors.
3-Chloro-5,6-dimethylpyrazin-2-amine is a substituted pyrazine, a class of aromatic heterocycles that are prevalent in numerous biologically active compounds and natural products.[1][2] The specific arrangement of the chloro, amino, and two methyl groups on the pyrazine ring imparts a distinct electronic and steric profile, making it a strategic intermediate for targeted synthesis. The chloro group can act as a leaving group in nucleophilic substitution reactions, while the amino group provides a handle for amide bond formation, alkylation, and other transformations.
The key physicochemical properties are summarized below, providing essential data for reaction planning, solubility screening, and analytical method development.
| Property | Value | Source |
| CAS Number | 39213-71-3 | [3] |
| Molecular Formula | C₆H₈ClN₃ | [3] |
| Molecular Weight | 157.60 g/mol | [3] |
| IUPAC Name | 3-chloro-5,6-dimethylpyrazin-2-amine | [3] |
| Canonical SMILES | CC1=C(N=C(C(=N1)N)Cl)C | [3] |
| XLogP3-AA | 1.2 | [3] |
| Topological Polar Surface Area | 51.8 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 0 | [3] |
Synthesis and Purification Strategy
While specific literature detailing the exact synthesis of 3-Chloro-5,6-dimethylpyrazin-2-amine is not extensively published, a robust and logical synthetic route can be designed based on established pyrazine chemistry. The most direct approach involves the sequential functionalization of a commercially available dimethylpyrazine core.
A plausible and efficient pathway begins with 2,3-dimethylpyrazine, proceeds through a directed chlorination, and concludes with amination. This strategy is chosen for its convergence and reliance on well-understood, scalable reaction classes.
Caption: Proposed synthetic workflow for 3-Chloro-5,6-dimethylpyrazin-2-amine.
Experimental Protocol: A Self-Validating Approach
This protocol is a representative procedure derived from common practices in heterocyclic chemistry.[4][5] Each step includes rationale and validation checkpoints.
Step A: Dichlorination of 2,3-Dimethylpyrazine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dimethylpyrazine (1.0 equiv).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, ~5-10 equiv) as the solvent and chlorinating agent. Cool the mixture to 0 °C in an ice bath.
-
Chlorination: Slowly add N-chlorosuccinimide (NCS, 2.2 equiv) portion-wise, ensuring the internal temperature does not exceed 10 °C. Causality: Using a slight excess of NCS ensures complete dichlorination. POCl₃ serves as both a reagent and a medium that facilitates the reaction.
-
Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 80-100 °C) for 4-6 hours.
-
Monitoring: The reaction progress should be monitored by TLC or GC-MS, checking for the disappearance of the starting material and mono-chlorinated intermediates.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution. Trustworthiness: This quenching and neutralization must be done slowly and with cooling to control the exothermic reaction of POCl₃ with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude 2,5-dichloro-3,6-dimethylpyrazine can be purified by column chromatography on silica gel or by recrystallization.
Step B: Regioselective Amination
-
Setup: In a pressure-rated vessel, dissolve the purified 2,5-dichloro-3,6-dimethylpyrazine (1.0 equiv) in a suitable solvent such as dioxane or THF.
-
Reagent Addition: Add a source of ammonia. A solution of ammonia in methanol (7N) or the use of an ammonia surrogate in a Buchwald-Hartwig amination protocol is effective. For the latter, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a ligand (e.g., Xantphos, 0.05 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Reaction: Seal the vessel and heat to 80-120 °C for 12-24 hours. Causality: The pyrazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of two chloro-substituents activates the ring, but heating is required. The regioselectivity is governed by the electronic and steric environment, often favoring substitution at one position over the other.
-
Monitoring: Monitor the reaction by LC-MS to track the formation of the mono-aminated product and consumption of the dichloro starting material.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The final product, 3-Chloro-5,6-dimethylpyrazin-2-amine, is purified via column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Two singlets in the aliphatic region (δ ~2.3-2.6 ppm) corresponding to the two non-equivalent methyl groups. A broad singlet in the δ ~4.5-5.5 ppm range for the -NH₂ protons. |
| ¹³C NMR | Four distinct signals in the aromatic/heteroaromatic region for the pyrazine ring carbons. Two signals in the aliphatic region for the methyl carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 158.05. |
| HPLC/UPLC | Purity assessment should yield >95% peak area for the main component. |
Note: Specific chemical shifts in NMR are dependent on the solvent used. Advanced 2D NMR techniques like HMBC and HSQC can be used for unambiguous assignment of all protons and carbons.[6]
Reactivity and Applications in Drug Discovery
The utility of 3-Chloro-5,6-dimethylpyrazin-2-amine as a synthetic intermediate stems from its two distinct reactive sites, which can be addressed orthogonally.
-
N-Functionalization: The primary amine at the C2 position is a potent nucleophile, readily undergoing acylation with acid chlorides or anhydrides, reductive amination with aldehydes, and alkylation to form secondary amines.
-
C-Functionalization (SNAr): The chlorine atom at the C3 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functionalities, including O-nucleophiles (alcohols, phenols), S-nucleophiles (thiols), and N-nucleophiles (amines), expanding the chemical space accessible from this scaffold.
This dual reactivity makes it an ideal starting point for constructing libraries of compounds for screening in drug discovery programs. Pyrazine derivatives are known to possess a wide range of biological activities, including roles as anti-cancer, anti-inflammatory, and antimicrobial agents.[1][7] For instance, related heterocyclic cores are central to targeted therapies like HER2 inhibitors.[8]
Caption: Key reactivity pathways for synthetic diversification.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 3-Chloro-5,6-dimethylpyrazin-2-amine and its precursors. The following guidelines are based on general safety data for related chlorinated and aminated heterocyclic compounds.[9][10][11]
Hazard Identification
| Hazard Class | Statement |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[12][13] |
| Skin Irritation | Causes skin irritation.[13] |
| Eye Irritation | Causes serious eye irritation.[13] |
| Respiratory Irritation | May cause respiratory irritation.[13] |
Protocol for Safe Handling
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9][11] Ensure eyewash stations and safety showers are readily accessible.[12][14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[11][13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.[11][12]
-
Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[11][13]
-
-
Handling Practices: Avoid generating dust. Keep away from heat, sparks, and open flames.[10] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][15] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent degradation.
Emergency Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[13]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for proper disposal.[10][12]
References
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SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural) - Synerzine. [Link]
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natural pyrazines 26 - Axxence Aromatic GmbH. [Link]
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natural pyrazines 18 - Axxence Aromatic GmbH. [Link]
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Organic Syntheses Procedure . [Link]
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3-chloro-2,5-dimethylpyrazine - ChemBK. [Link]
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Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - NIH. [Link]
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2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem. [Link]
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An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed. [Link]
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N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide | C13H10Cl2N4O - PubChem. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]
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Cas 937263-71-3,4-([3][9]triazolo[1,5-α]pyridin-7-yloxy)-3-methylaniline - lookchem. [Link]
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(PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study - ResearchGate. [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google P
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3-Chloro-5,6-dimethylpyrazin-2-amine - C-DIAN. [Link]
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